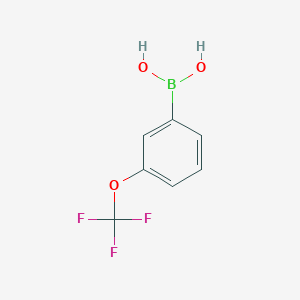

3-(Trifluoromethoxy)phenylboronic acid

Description

Properties

IUPAC Name |

[3-(trifluoromethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BF3O3/c9-7(10,11)14-6-3-1-2-5(4-6)8(12)13/h1-4,12-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWDFWVLAHRQSKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)OC(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40370274 | |

| Record name | 3-(Trifluoromethoxy)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179113-90-7 | |

| Record name | 3-(Trifluoromethoxy)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Trifluoromethoxy)phenylboronic Acid (contains varying amounts of Anhydride) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Trifluoromethoxy)phenylboronic Acid (CAS: 179113-90-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Trifluoromethoxy)phenylboronic acid, with a CAS number of 179113-90-7, is a versatile organoboron compound that has emerged as a crucial building block in modern organic synthesis. Its unique electronic properties, conferred by the trifluoromethoxy group, make it a valuable reagent in the construction of complex organic molecules, particularly in the realms of pharmaceutical development and materials science. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its application in Suzuki-Miyaura cross-coupling reactions, and its role in the synthesis of biologically active compounds, such as monoacylglycerol lipase (MAGL) inhibitors.

Chemical and Physical Properties

This compound is typically a white to light yellow crystalline powder.[1] The trifluoromethoxy substituent significantly influences the electronic nature of the phenyl ring, enhancing its utility in cross-coupling reactions.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 179113-90-7 | [1][2][3][4] |

| Molecular Formula | C₇H₆BF₃O₃ | [1][2][3][4] |

| Molecular Weight | 205.93 g/mol | [1][3][4] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 89 °C | [1] |

| Purity | ≥95% - 105% (by titration) | [1] |

| Solubility | Soluble in organic solvents | [1] |

| Storage | Room temperature, in a cool, dark, and dry place | [3] |

Table 2: Spectroscopic Data for this compound

| Spectrum | Solvent | Chemical Shifts (δ) / ppm |

| ¹H NMR | DMSO-d6 | 8.29 (s, 2H), 7.90 (d, J = 7.6 Hz, 1H), 7.61 (s, 1H), 7.47 (t, J = 7.8 Hz, 1H) |

| ¹³C NMR | Acetone-d6 | 150.0 (q, ³JC-F = 1.9 Hz), 131.0 (s), 128.2 (s), 121.8 (s), 121.4 (q, ¹JC-F = 255.2 Hz) |

| ¹⁹F NMR | Acetone-d6 | -57.8 |

| ¹¹B NMR | Acetone-d6 | 29.5 |

Applications in Organic Synthesis

The primary application of this compound is as a coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl structures that are common motifs in pharmaceuticals and advanced materials.[1] The trifluoromethoxy group can enhance the metabolic stability and lipophilicity of drug candidates.

Role in the Synthesis of Monoacylglycerol Lipase (MAGL) Inhibitors

Monoacylglycerol lipase (MAGL) is a serine hydrolase that plays a critical role in the endocannabinoid system by degrading the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL increases the levels of 2-AG, which can produce therapeutic effects in a range of conditions including neurodegenerative diseases, inflammation, and pain. This compound has been utilized as a key building block in the synthesis of potent and selective MAGL inhibitors.

Below is a diagram illustrating the role of MAGL in the endocannabinoid signaling pathway and the effect of its inhibition.

Use in the Synthesis of Pyrrolo[1,2-a]pyrazinones

This compound is also employed in the synthesis of pyrrolo[1,2-a]pyrazinones. These heterocyclic compounds are of interest in medicinal chemistry due to their potential biological activities.

Experimental Protocols: Suzuki-Miyaura Cross-Coupling

The following is a general protocol for a Suzuki-Miyaura cross-coupling reaction using this compound. The specific conditions may require optimization depending on the coupling partner.

Materials and Reagents

-

This compound

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Solvent (e.g., Toluene, Dioxane, DMF, with water)

-

Inert gas (Argon or Nitrogen)

General Procedure

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq.), this compound (1.2 eq.), and the base (2.0-3.0 eq.).

-

Catalyst Addition: Add the palladium catalyst (0.01-0.05 eq.).

-

Solvent Addition: Add the degassed solvent system (e.g., a mixture of an organic solvent and water).

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Workflow Diagram

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its utility in Suzuki-Miyaura cross-coupling reactions facilitates the construction of complex molecular architectures, making it an important tool for drug discovery and materials science. The protocols and information provided in this guide are intended to support researchers in the effective application of this compound in their synthetic endeavors.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-(Trifluoromethoxy)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Trifluoromethoxy)phenylboronic acid is a versatile organoboron compound that has garnered significant interest in medicinal chemistry and organic synthesis. Its unique electronic properties, conferred by the trifluoromethoxy substituent on the phenyl ring, make it a valuable building block in the development of novel pharmaceuticals and advanced materials. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with experimental protocols and a visualization of its application in a key chemical transformation.

Core Physicochemical Properties

The utility of this compound in various chemical applications is largely dictated by its fundamental physicochemical characteristics. A summary of these properties is presented below, followed by detailed experimental methodologies for their determination.

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C₇H₆BF₃O₃ | Chem-Impex[1] |

| Molecular Weight | 205.93 g/mol | Chem-Impex[1] |

| Melting Point | 89 °C | Chem-Impex[1] |

| pKa | 7.79 ± 0.02 (Spectrophotometric), 7.96 ± 0.07 (Potentiometric) | Molecules[2] |

| LogP (Predicted) | 2.9 (XlogP3) | PubChem[3] |

| Appearance | White to light yellow crystalline powder | Chem-Impex[1] |

Key Applications in Organic Synthesis

This compound is a key reagent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are common motifs in drug candidates.[1]

Experimental Protocols

The following sections detail the experimental methodologies for determining the key physicochemical properties of this compound.

Determination of Melting Point

The melting point of a crystalline solid is a crucial indicator of its purity. A sharp melting range typically signifies a high degree of purity.

Methodology: Capillary Melting Point Determination

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered and packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used. The capillary tube containing the sample is placed in the heating block of the apparatus.

-

Heating: The sample is heated at a steady rate of 1-2 °C per minute near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded. This range is reported as the melting point.

Determination of pKa (Potentiometric Titration)

The pKa, or acid dissociation constant, is a measure of the acidity of a compound. For boronic acids, this value is important for understanding their behavior in physiological conditions and for optimizing reaction conditions.

Methodology: Potentiometric Titration

-

Solution Preparation: A standard solution of this compound of known concentration (e.g., 0.01 M) is prepared in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or DMSO to ensure solubility. The ionic strength of the solution is kept constant by adding a neutral salt like KCl.

-

Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally to the boronic acid solution using a burette.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the boronic acid has been neutralized.

Determination of Solubility (Shake-Flask Method)

Solubility is a critical parameter for drug development, influencing absorption, distribution, and formulation.

Methodology: Shake-Flask Method

-

Equilibrium System: An excess amount of solid this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed, thermostatted flask.

-

Agitation: The flask is agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: After agitation, the suspension is allowed to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

-

Sample Analysis: A sample of the supernatant is carefully withdrawn, filtered to remove any suspended particles, and the concentration of the dissolved this compound is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The solubility is then expressed in units such as g/L or mg/mL.

Determination of LogP (Shake-Flask Method)

The partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key determinant of its pharmacokinetic properties.

Methodology: Shake-Flask Method

-

Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4) are pre-saturated with each other by vigorous mixing followed by separation.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (usually n-octanol). This solution is then mixed with an equal volume of the other pre-saturated phase in a separatory funnel.

-

Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases and then allowed to stand for complete phase separation.

-

Concentration Analysis: The concentration of the compound in both the n-octanol and aqueous phases is determined using an appropriate analytical method like HPLC or UV-Vis spectroscopy.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The LogP is the logarithm (base 10) of this value.

Visualizations

Suzuki-Miyaura Coupling Reaction Workflow

The following diagram illustrates the key steps in a typical Suzuki-Miyaura cross-coupling reaction involving this compound.

References

An In-depth Technical Guide to the Lewis Acidity of Trifluoromethoxy-Substituted Phenylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the Lewis acidity of trifluoromethoxy-substituted phenylboronic acids. Phenylboronic acids are a critical class of compounds in organic synthesis, materials science, and medicinal chemistry, largely owing to the electron-deficient nature of their boron center, which imparts Lewis acidic properties. The introduction of the trifluoromethoxy (-OCF₃) group, a potent electron-withdrawing substituent, significantly modulates this acidity. This guide summarizes the quantitative acidity data for ortho-, meta-, and para-substituted isomers, details the experimental protocols for their determination, and explores the structural and electronic factors governing their acidic strength. Furthermore, it visualizes the underlying chemical principles and potential biological interactions, offering a valuable resource for the rational design of novel catalysts, sensors, and therapeutic agents.

Introduction to Lewis Acidity of Phenylboronic Acids

Phenylboronic acids (PhB(OH)₂) are not classical Brønsted acids that donate a proton, but rather function as Lewis acids by accepting a pair of electrons.[1][2][3] In aqueous media, this typically involves the acceptance of a hydroxide ion (OH⁻) to form a more stable, tetracoordinate boronate anion ([PhB(OH)₃]⁻). The equilibrium of this reaction is a direct measure of the compound's Lewis acidity and is quantified by its acidity constant (pKa). A lower pKa value indicates a stronger Lewis acid.

The Lewis acidity is a crucial parameter influencing the reactivity and utility of phenylboronic acids in various applications. For instance, in Suzuki-Miyaura cross-coupling reactions, the Lewis acidity affects the rate of transmetalation. In the context of chemical sensors, it governs the affinity and selectivity for diol-containing molecules like glucose.[1] In drug development, the ability to form stable adducts with biological nucleophiles is often linked to the compound's therapeutic efficacy.

The introduction of substituents onto the phenyl ring can dramatically alter the Lewis acidity of the boronic acid moiety. Electron-withdrawing groups (EWGs) increase Lewis acidity by further delocalizing the negative charge on the boronate anion, thus stabilizing it. Conversely, electron-donating groups (EDGs) decrease Lewis acidity. The trifluoromethoxy (-OCF₃) group is a particularly interesting substituent due to its strong inductive electron-withdrawing effect (-I) and weaker resonance electron-donating effect (+R).

Quantitative Analysis of Lewis Acidity

The Lewis acidity of the ortho-, meta-, and para-isomers of trifluoromethoxy-substituted phenylboronic acid has been experimentally determined and compared with other relevant substituted phenylboronic acids. The pKa values, which are inversely proportional to Lewis acid strength, are summarized in the tables below.

Table 1: pKa Values of Trifluoromethoxy-Substituted Phenylboronic Acids

| Substituent Position | Compound Name | pKa (Spectrophotometric) | pKa (Potentiometric) |

| ortho | 2-(Trifluoromethoxy)phenylboronic acid | 9.51 | 9.5 |

| meta | 3-(Trifluoromethoxy)phenylboronic acid | 7.72 | 7.8 |

| para | 4-(Trifluoromethoxy)phenylboronic acid | 7.84 | 7.9 |

Data sourced from Adamczyk-Woźniak et al. (2021).[1]

Table 2: Comparative pKa Values of Various Monosubstituted Phenylboronic Acids

| Substituent (X) | ortho-X-PhB(OH)₂ | meta-X-PhB(OH)₂ | para-X-PhB(OH)₂ |

| -OCF₃ | 9.5 | 7.8 | 7.9 |

| -CF₃ | 9.5 | 7.8 | 7.6 |

| -F | 7.2 | 8.2 | 8.7 |

| -OCH₃ | 9.3 | 8.6 | 9.0 |

| -H | 8.8 | 8.8 | 8.8 |

Data compiled from Adamczyk-Woźniak et al. (2021) and references therein.[1]

Factors Influencing Lewis Acidity

The data presented in the tables highlight several key factors that govern the Lewis acidity of trifluoromethoxy-substituted phenylboronic acids. These relationships are visualized in the diagram below.

Electronic Effects

The strong inductive electron-withdrawing nature of the trifluoromethoxy group significantly increases the Lewis acidity of the meta and para isomers compared to the unsubstituted phenylboronic acid (pKa ~7.8-7.9 vs. 8.8).[1] This is due to the stabilization of the resulting tetrahedral boronate anion.

Steric Effects

In the case of the ortho-isomer, a pronounced decrease in Lewis acidity is observed (pKa ~9.5).[1] This is attributed to steric hindrance from the bulky trifluoromethoxy group, which is proximal to the boronic acid moiety. This steric clash destabilizes the transition to the tetrahedral boronate anion, thus impeding the acceptance of a hydroxide ion.[1]

Intramolecular Interactions

While not the dominant factor for the -OCF₃ group, intramolecular hydrogen bonding can play a significant role in other ortho-substituted phenylboronic acids. For instance, the increased acidity of ortho-fluorophenylboronic acid is due to the formation of an intramolecular B-O-H---F hydrogen bond.[1] In ortho-(trifluoromethoxy)phenylboronic acid, a weaker intramolecular hydrogen bond with the ether oxygen may be present but is not sufficient to overcome the detrimental steric effects.

Experimental Protocols for pKa Determination

The pKa values of trifluoromethoxy-substituted phenylboronic acids were determined using potentiometric and spectrophotometric titrations.[1] The following sections provide detailed, generalized methodologies for these key experiments.

Potentiometric Titration

This method involves monitoring the pH of a solution of the boronic acid as a standardized base is added. The pKa is determined from the resulting titration curve.

Workflow for Potentiometric Titration:

References

- 1. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity [mdpi.com]

- 3. [PDF] (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity | Semantic Scholar [semanticscholar.org]

In-Depth Technical Guide: Stability and Storage of 3-(Trifluoromethoxy)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-(trifluoromethoxy)phenylboronic acid. Understanding the stability profile of this critical reagent is paramount for its effective use in organic synthesis, particularly in cross-coupling reactions, and for ensuring the reproducibility of experimental results. This document outlines the key degradation pathways, summarizes available stability data, and provides detailed experimental protocols for stability assessment.

Core Concepts in the Stability of this compound

The stability of this compound is primarily influenced by its susceptibility to degradation through several key pathways common to arylboronic acids. The trifluoromethoxy group, being electron-withdrawing, can influence the reactivity and stability of the boronic acid moiety.[1][2] The principal degradation pathways include protodeboronation, oxidation, and dehydration to form boroxines.

Protodeboronation: This is a significant degradation pathway where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This process is often catalyzed by aqueous acids or bases and can be influenced by temperature and the presence of certain metals.

Oxidation: The boron center in boronic acids is susceptible to oxidation, which can lead to the formation of the corresponding phenol and boric acid. This process can be accelerated by exposure to air (oxygen) and certain oxidizing agents.

Dehydration (Boroxine Formation): Like many boronic acids, this compound can undergo intermolecular dehydration to form a cyclic trimer anhydride, known as a boroxine. This process is reversible in the presence of water. While boroxines are often viable coupling partners in Suzuki-Miyaura reactions, their formation can complicate stoichiometry and analysis.

Physicochemical and Stability Data

General Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 179113-90-7 | [3] |

| Molecular Formula | C₇H₆BF₃O₃ | [3] |

| Molecular Weight | 205.93 g/mol | [3] |

| Appearance | White to light yellow crystalline powder | [3] |

| Melting Point | 89 °C | [3] |

Acidity and Hydrolytic Stability

The acidity of the boronic acid, indicated by its pKa, is a critical factor in its stability, especially in solution. The Lewis acidity of the boron atom is influenced by the electronic effects of the trifluoromethoxy substituent. A study by Adamczyk-Woźniak et al. (2021) investigated the acidity of the isomers of (trifluoromethoxy)phenylboronic acid.[1][2][4]

| Isomer | pKa (Spectrophotometric) | pKa (Potentiometric) |

| ortho- | 9.51 ± 0.04 | 9.49 ± 0.08 |

| meta- | 7.79 ± 0.02 | 7.96 ± 0.07 |

| para- | 8.11 ± 0.04 | 8.03 ± 0.07 |

The same study also provided insights into the hydrolytic stability of this compound in a basic solution. Using UV-Vis spectroscopy, it was observed that the compound showed no significant changes in its spectra after 1.5 hours at room temperature in a NaOH solution, indicating a degree of stability under these conditions.[1]

Recommended Storage Conditions

Based on information from various chemical suppliers, the following general storage conditions are recommended to minimize degradation and ensure the long-term viability of this compound.

| Condition | Recommendation | Rationale |

| Temperature | Store in a cool place. Recommendations vary from room temperature to refrigeration (0-8 °C). For long-term storage, refrigeration is advisable. | To slow down the rates of potential degradation reactions like protodeboronation and oxidation. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To minimize oxidation by atmospheric oxygen. |

| Moisture | Keep container tightly closed in a dry place. Avoid exposure to moisture. | To prevent hydrolysis and the reversible formation of boroxines. |

| Light | Store in a dark place. | Although specific photostability data is limited, protection from light is a general good practice for complex organic molecules. |

Experimental Protocols for Stability Assessment

To ensure the quality and suitability of this compound for sensitive applications, its stability can be assessed using established analytical techniques. Forced degradation studies under various stress conditions (e.g., acid, base, oxidation, heat, light) are crucial for developing stability-indicating methods.[5][6]

Stability-Indicating HPLC-UV Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is designed to separate the intact boronic acid from its potential degradation products, allowing for accurate quantification.

Objective: To quantify the percentage of this compound and its degradation products over time under specific stress conditions.

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase (Example):

-

A: 0.1% Formic acid in Water

-

B: 0.1% Formic acid in Acetonitrile

-

A gradient elution is typically employed, for example, starting with a higher percentage of A and gradually increasing the percentage of B.

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

-

Subject aliquots of the stock solution to various stress conditions (e.g., 0.1 N HCl, 0.1 N NaOH, 3% H₂O₂, heat at 60°C, exposure to UV light).

-

At specified time points (e.g., 0, 2, 4, 8, 24 hours), neutralize the acidic and basic samples, and dilute all samples to a suitable concentration.

-

Inject the samples onto the HPLC system.

-

Monitor the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.

-

Calculate the percentage of degradation. The mass balance can be assessed by comparing the sum of all peak areas at each time point to the initial peak area of the main compound.

¹H NMR Spectroscopy for Monitoring Degradation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for qualitatively and semi-quantitatively monitoring the degradation of boronic acids.

Objective: To identify the formation of degradation products, such as the product of protodeboronation (1-trifluoromethoxybenzene).

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher)

Solvent:

-

A suitable deuterated solvent in which the compound and its potential degradation products are soluble (e.g., DMSO-d₆, Acetonitrile-d₃).

Procedure:

-

Dissolve a known amount of this compound in the chosen deuterated solvent in an NMR tube.

-

Acquire an initial ¹H NMR spectrum to serve as a baseline (t=0).

-

Subject the sample to the desired stress condition (e.g., addition of D₂O, a catalytic amount of acid or base, or heating the NMR tube).

-

Acquire subsequent ¹H NMR spectra at various time intervals.

-

Monitor the spectra for the appearance of new signals corresponding to degradation products and the decrease in the intensity of the signals from the parent compound. For example, the appearance of a new multiplet in the aromatic region and the disappearance of the B(OH)₂ proton signal could indicate protodeboronation.

Visualizations

Degradation Pathways

Caption: Figure 1. Key Degradation Pathways for Arylboronic Acids.

Experimental Workflow for Stability Testing

Caption: Figure 2. General Workflow for Stability Assessment.

References

- 1. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. chemimpex.com [chemimpex.com]

- 4. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Forced Degradation [sgs.com]

- 6. ijrpp.com [ijrpp.com]

An In-depth Technical Guide to the Solubility of 3-(Trifluoromethoxy)phenylboronic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to 3-(Trifluoromethoxy)phenylboronic Acid

This compound is a valuable reagent in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions, which are instrumental in the formation of carbon-carbon bonds for the synthesis of complex organic molecules. Its utility extends to the development of pharmaceuticals, agrochemicals, and advanced materials.[1] The trifluoromethoxy group (-OCF₃) at the meta-position of the phenyl ring significantly influences the electronic properties and, consequently, the reactivity and physical properties of the molecule, including its solubility.

Expected Solubility Profile

While quantitative data is sparse, general principles of solubility for arylboronic acids provide a strong indication of the expected behavior of this compound.

-

General Trends: Arylboronic acids are generally soluble in polar organic solvents and exhibit low solubility in nonpolar hydrocarbon solvents.[2] Ethers and ketones are often excellent solvents for boronic acids.[3][4]

-

Influence of the Trifluoromethoxy Group: The trifluoromethoxy substituent is known to enhance the solubility of compounds in organic solvents.[1] This is attributed to its electronic properties and its ability to engage in various intermolecular interactions. Compared to its parent compound, phenylboronic acid, this compound is expected to exhibit increased solubility in a range of organic solvents.[2][5]

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Ethers | Diethyl ether, Tetrahydrofuran (THF), Dioxane, Dipropyl ether | High | Ethers are excellent solvents for boronic acids.[3] |

| Ketones | Acetone, 3-Pentanone | High | Ketones demonstrate good solubility for phenylboronic acid.[3][4] |

| Alcohols | Methanol, Ethanol, Isopropanol | High to Moderate | Polar protic solvents are generally effective. |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Moderate | Phenylboronic acid shows relatively good solubility in chloroform.[3] |

| Aprotic Polar Solvents | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | These solvents are capable of dissolving a wide range of organic compounds. |

| Hydrocarbons | Hexane, Heptane, Methylcyclohexane | Low | Arylboronic acids typically have very low solubility in nonpolar hydrocarbons.[2][3] |

| Aromatic Hydrocarbons | Toluene, Benzene | Low to Moderate | Solubility is expected to be better than in aliphatic hydrocarbons but still limited. |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in organic solvents, adapted from the dynamic (synthetic) method.[2][3][5] This method involves observing the temperature at which a solid solute completely dissolves in a solvent at a known concentration.

3.1. Materials and Apparatus

-

Compound: this compound (high purity)

-

Solvents: High-purity, anhydrous organic solvents

-

Equipment:

-

Analytical balance (precision ±0.1 mg)

-

Jacketed glass vessel or sealed glass vials

-

Magnetic stirrer and stir bars

-

Circulating, controlled-temperature bath

-

Calibrated digital thermometer or temperature probe

-

Turbidity sensor or luminance probe (or visual observation)

-

3.2. Procedure

-

Sample Preparation:

-

Accurately weigh a specific amount of this compound into the glass vessel or vial.

-

Add a precise mass or volume of the selected organic solvent to achieve a known mole fraction or concentration.

-

Add a magnetic stir bar and seal the container tightly to prevent solvent evaporation.

-

-

Equilibration and Measurement:

-

Place the sealed vessel into the temperature-controlled bath and begin vigorous stirring.

-

Slowly increase the temperature of the bath at a controlled rate (e.g., 0.2–0.5 °C/min) to avoid overshooting the dissolution point.

-

Continuously monitor the turbidity of the mixture. The solubility temperature is the point at which the last solid particles disappear, and the solution becomes clear.

-

Record this temperature as the dissolution temperature for that specific composition.

-

-

Data Analysis:

-

Repeat the measurement for several different compositions of the solute and solvent.

-

Construct a solubility curve by plotting the dissolution temperature (in Kelvin) against the mole fraction of the solute.

-

This data can then be correlated using thermodynamic models if desired.

-

An alternative, common technique is the shake-flask method , which measures thermodynamic solubility at a constant temperature.

-

Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the solvent.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

-

Quantification: After equilibration, centrifuge the samples to separate the undissolved solid. Carefully extract a known volume of the supernatant and dilute it. Analyze the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the dynamic method of solubility determination.

Caption: Workflow for Dynamic Solubility Determination.

Conclusion

While specific quantitative solubility data for this compound in various organic solvents is not extensively published, its solubility profile can be reliably predicted based on the behavior of analogous arylboronic acids. The presence of the trifluoromethoxy group is expected to enhance its solubility in polar organic solvents compared to phenylboronic acid. For researchers and drug development professionals requiring precise solubility data, the detailed dynamic and shake-flask experimental protocols provided in this guide offer a robust framework for its determination. This foundational knowledge is critical for optimizing reaction conditions, purification processes, and formulation strategies.

References

An In-depth Technical Guide to the Applications of 3-(Trifluoromethoxy)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Trifluoromethoxy)phenylboronic acid is a versatile organoboron compound that has garnered significant attention in various fields of chemical research and development. Its unique structural features, particularly the presence of the trifluoromethoxy group, impart advantageous properties that make it a valuable building block in organic synthesis, medicinal chemistry, and materials science.[1] The electron-withdrawing nature of the trifluoromethoxy substituent enhances the reactivity and selectivity of the boronic acid moiety in key chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction.[1] This technical guide provides a comprehensive overview of the applications of this compound, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes.

Physicochemical Properties

A study of the isomers of (trifluoromethoxy)phenylboronic acid has provided valuable insights into their physicochemical characteristics. The acidity (pKa) of these isomers is influenced by the position of the trifluoromethoxy group. The meta-isomer, this compound, exhibits a pKa of approximately 7.8, indicating a higher acidity compared to the ortho-isomer.[2]

| Property | Value | Reference |

| CAS Number | 179113-90-7 | [1] |

| Molecular Formula | C₇H₆BF₃O₃ | [1] |

| Molecular Weight | 205.93 g/mol | [1] |

| Melting Point | 89 °C | [1] |

| Appearance | White to light yellow crystalline powder | [1] |

| pKa (meta-isomer) | ~7.8 | [2] |

Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This compound is an excellent coupling partner in these reactions, allowing for the efficient introduction of the 3-(trifluoromethoxy)phenyl moiety into a wide range of organic molecules.[1] This transformation is pivotal in the synthesis of complex pharmaceuticals and advanced materials.[1]

General Experimental Workflow for Suzuki-Miyaura Coupling

The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling reaction involving an aryl halide and a phenylboronic acid.

Detailed Experimental Protocol: Synthesis of a Biphenyl Derivative

While a specific protocol with yield for the Suzuki-Miyaura coupling of this compound was not found in the literature search, a general procedure for the synthesis of fluorinated biphenyl compounds can be adapted.

Materials:

-

1-Bromo-3,4-difluorobenzene (or other suitable aryl halide)

-

This compound

-

Potassium phosphate (K₃PO₄)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

1,4-Dioxane and Water (3:1 v/v)

Procedure:

-

In a pressure tube, combine 1-bromo-3,4-difluorobenzene (0.518 mmol, 1.0 equiv.), this compound (0.777 mmol, 1.5 equiv.), and potassium phosphate (0.777 mmol, 1.5 equiv.).

-

Add tetrakis(triphenylphosphine)palladium(0) (0.0089 g, 1.5 mol %).

-

Add a 3:1 mixture of 1,4-dioxane and water.

-

Seal the pressure tube and heat the reaction mixture at 105 °C for 8.5 hours.

-

After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield the desired biphenyl derivative.

Note: This is an adapted general protocol. Reaction conditions and yields will vary depending on the specific substrates used.

Applications in Drug Discovery and Development

The trifluoromethoxy group is a valuable substituent in medicinal chemistry as it can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[3] Consequently, this compound serves as a key starting material for the synthesis of various biologically active compounds.

Antibacterial Activity

A study investigating the antibacterial properties of (trifluoromethoxy)phenylboronic acid isomers revealed that they exhibit activity against both Gram-negative (Escherichia coli) and Gram-positive (Bacillus cereus) bacteria. The minimum inhibitory concentrations (MICs) were determined for the ortho, meta, and para isomers.

| Isomer | MIC against E. coli (µg/mL) | MIC against B. cereus (µg/mL) |

| ortho-(trifluoromethoxy)phenylboronic acid | >1000 | 500 |

| meta-(trifluoromethoxy)phenylboronic acid | >1000 | 125 |

| para-(trifluoromethoxy)phenylboronic acid | >1000 | 250 |

Data sourced from a study on the antibacterial activity of (trifluoromethoxy)phenylboronic acid isomers.

The study suggested that the antibacterial activity may be related to interactions with essential bacterial enzymes. Docking studies indicated possible interactions of these compounds with LeuRS of Escherichia coli.[4]

Signaling Pathway Diagram: Hypothetical Enzyme Inhibition

The following diagram illustrates a hypothetical signaling pathway where a drug candidate synthesized from this compound inhibits a key bacterial enzyme, leading to cell death.

Applications in Materials Science

The incorporation of the 3-(trifluoromethoxy)phenyl moiety into polymers can enhance their thermal stability, chemical resistance, and other physicochemical properties.[5] Phenylboronic acid-containing polymers are of particular interest for applications such as glucose-responsive drug delivery systems and sensors.[6]

Synthesis of a Functional Polymer

The following is a detailed experimental protocol for the synthesis of a poly(N-isopropylacrylamide)-block-poly(3-acrylamidophenylboronic acid) (PNIPAM-b-PAPBA) copolymer via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This protocol can be conceptually adapted for the synthesis of polymers incorporating this compound.

Materials:

-

N-isopropylacrylamide (NIPAM)

-

3-Aminophenylboronic acid

-

Acryloyl chloride

-

S-1-Dodecyl-S′-(α,α′-dimethyl-α″-acetic acid) trithiocarbonate (CTA)

-

Azobisisobutyronitrile (AIBN)

-

Tetrahydrofuran (THF), Dichloromethane (DCM), and other standard organic solvents

Procedure:

-

Synthesis of 3-Acrylamidophenylboronic Acid (APBA) Monomer:

-

Dissolve 3-aminophenylboronic acid in a mixture of THF and water.

-

Add sodium bicarbonate and cool the mixture.

-

Slowly add acryloyl chloride in THF.

-

Stir the reaction mixture overnight at room temperature.

-

Remove THF under vacuum and extract the product with ethyl acetate.[6]

-

-

Synthesis of PNIPAM Macro-CTA:

-

Dissolve NIPAM, CTA, and AIBN in a suitable solvent in a Schlenk tube.

-

Perform freeze-pump-thaw cycles to degas the solution.

-

Place the sealed tube in a preheated oil bath at 70 °C.

-

After the desired time, quench the polymerization by exposing the solution to air.

-

Precipitate the polymer in cold ether and dry under vacuum.[6]

-

-

Synthesis of PNIPAM-b-PAPBA Block Copolymer:

-

Dissolve the PNIPAM macro-CTA, APBA monomer, and AIBN in a suitable solvent in a Schlenk tube.

-

Perform freeze-pump-thaw cycles to degas the solution.

-

Place the sealed tube in a preheated oil bath at 70 °C.

-

After the desired time, quench the polymerization.

-

Precipitate the block copolymer in cold ether and dry under vacuum.[6]

-

Characterization:

The resulting polymer can be characterized by various techniques, including:

-

¹H NMR Spectroscopy: To confirm the structure of the monomer and the incorporation of both blocks in the copolymer.

-

Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity of the polymers.

-

UV-Vis Spectrophotometry: To determine the Lower Critical Solution Temperature (LCST) of thermo-responsive polymers.[6]

Polymer Synthesis Workflow

The following diagram outlines the key steps in the synthesis of a block copolymer containing a phenylboronic acid moiety.

Conclusion

This compound is a highly valuable and versatile reagent with broad applications in organic synthesis, drug discovery, and materials science. Its utility in the Suzuki-Miyaura coupling reaction allows for the efficient synthesis of complex molecules with the desirable 3-(trifluoromethoxy)phenyl moiety. The incorporation of this group can lead to enhanced biological activity, as demonstrated by the antibacterial properties of its isomers, and can be used to tailor the properties of advanced materials. The detailed protocols and workflows provided in this guide serve as a valuable resource for researchers and scientists seeking to harness the potential of this important building block in their respective fields. Further research into the applications of this compound is likely to uncover new and exciting opportunities in the development of novel pharmaceuticals and functional materials.

References

- 1. chemimpex.com [chemimpex.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Latymer360 | Virtual tour generated by Panotour [latymer-upper.org]

- 6. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendant Role of Fluorinated Arylboronic Acids in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science. Fluorinated arylboronic acids have emerged as indispensable building blocks in this endeavor, offering a versatile platform for the introduction of fluorinated aryl moieties. This technical guide provides an in-depth exploration of the core principles, applications, and experimental considerations surrounding the use of these powerful reagents in organic synthesis.

Introduction: The Fluorine Advantage in Arylboronic Acids

Fluorinated arylboronic acids are a class of organoboron compounds characterized by the presence of one or more fluorine atoms on the aromatic ring. The unique electronic properties of fluorine, including its high electronegativity and ability to form strong carbon-fluorine bonds, impart distinct characteristics to these molecules that are highly advantageous in synthetic chemistry.[1][2][3] The introduction of fluorine can significantly modulate the physicochemical properties of a molecule, including its acidity, lipophilicity, metabolic stability, and binding affinity to biological targets.[3] Consequently, fluorinated arylboronic acids have found widespread application in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][4]

One of the most significant applications of fluorinated arylboronic acids is in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][5] This reaction allows for the formation of carbon-carbon bonds between the fluorinated aryl group of the boronic acid and various organic halides or triflates, providing a powerful tool for the construction of complex molecular architectures.[6][7][8] However, the use of fluorinated arylboronic acids is not without its challenges. Their increased acidity and susceptibility to protodeboronation under basic conditions require careful optimization of reaction parameters.[1][9][10]

Physicochemical Properties of Fluorinated Arylboronic Acids

The presence of fluorine substituents has a profound impact on the chemical and physical properties of arylboronic acids. Understanding these properties is crucial for their effective application in organic synthesis.

Acidity (pKa)

The introduction of electron-withdrawing fluorine atoms increases the Lewis acidity of the boronic acid moiety.[2][9][11] This is due to the inductive effect of fluorine, which withdraws electron density from the aromatic ring and, consequently, from the boron atom. This increased acidity can influence the reactivity of the boronic acid in cross-coupling reactions and also its stability. The pKa values for fluorinated phenylboronic acids typically range from 6.17 to 8.77, which is notably lower than that of unsubstituted phenylboronic acid (pKa ≈ 8.86).[9] The position and number of fluorine substituents significantly affect the pKa, with ortho-fluorine substitution generally leading to a greater increase in acidity.[2]

Table 1: pKa Values of Selected Fluorinated Phenylboronic Acids

| Phenylboronic Acid Derivative | pKa |

| Phenylboronic acid | 8.86[9] |

| 4-Fluorophenylboronic acid | 8.77[9] |

| 2,3,4,6-Tetrafluorophenylboronic acid | 6.17[9] |

| 2-Fluorophenylboronic acid | - |

| 3-Fluorophenylboronic acid | - |

| 3,5-Difluorophenylboronic acid | - |

Note: Specific pKa values for all derivatives were not available in the search results, hence some entries are left blank.

Carbon-Fluorine Bond Strength

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, with a bond dissociation energy (BDE) of up to 130 kcal/mol.[12] This inherent strength contributes to the high thermal and chemical stability of fluorinated organic compounds.[12][13] The BDE of a C-F bond is significantly higher than that of other carbon-halogen bonds, making selective cleavage of other C-X bonds in the presence of a C-F bond a common synthetic strategy.[12]

Table 2: Average Bond Dissociation Energies (BDEs) of Carbon-Halogen and Carbon-Hydrogen Bonds in CH₃-X

| Bond (CH₃-X) | Bond Dissociation Energy (kcal/mol) |

| C-F | 115[12] |

| C-H | 104.9[12] |

| C-Cl | 83.7[12] |

| C-Br | 72.1[12] |

| C-I | 57.6[12] |

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) spectroscopy is an invaluable tool for the characterization of fluorinated arylboronic acids. In particular, ¹⁹F NMR is highly informative due to the wide chemical shift range and the sensitivity of the fluorine nucleus to its electronic environment.[2] The chemical shifts and coupling constants in ¹⁹F NMR spectra provide detailed structural information and can be used to monitor reaction progress.[2][14][15] ¹H and ¹³C NMR are also routinely used for complete structural elucidation.[15][16]

Synthesis of Fluorinated Arylboronic Acids

Several synthetic methodologies have been developed for the preparation of fluorinated arylboronic acids, each with its own advantages and limitations.

Traditional Methods

Traditional approaches often involve the reaction of a fluorinated aryl organometallic reagent (e.g., a Grignard or organolithium reagent) with a trialkyl borate, followed by acidic workup.[17] While effective, these methods can be limited by the functional group tolerance of the organometallic intermediates.

Catalytic C-H Borylation

Iridium-catalyzed C-H borylation of fluorinated arenes has emerged as a powerful and atom-economical method for the synthesis of fluorinated arylboronic esters.[17][18] This reaction allows for the direct conversion of C-H bonds to C-B bonds, often with high regioselectivity.

Catalytic C-F and C-X Borylation

The conversion of C-F or other carbon-halogen (C-X) bonds to C-B bonds provides another route to fluorinated arylboronic acids.[1] These methods are particularly useful for the synthesis of highly fluorinated compounds where C-H borylation may not be feasible.

The logical relationship for the synthesis of fluorinated arylboronic acids can be visualized as follows:

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]

- 13. fluoropolymers.alfa-chemistry.com [fluoropolymers.alfa-chemistry.com]

- 14. Copper-Mediated Fluorination of Arylboronate Esters. Identification of a Copper(III) Fluoride Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chinesechemsoc.org [chinesechemsoc.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

Unveiling the Antimicrobial Potential of (Trifluoromethoxy)phenylboronic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The emergence of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Among the promising candidates, (trifluoromethoxy)phenylboronic acids and their derivatives have garnered attention for their potential antibacterial and antifungal activities. This technical guide provides an in-depth overview of the current research, focusing on their antimicrobial efficacy, mechanisms of action, and the experimental methodologies used for their evaluation.

Antimicrobial Activity: Quantitative Data Summary

The antimicrobial potency of (trifluoromethoxy)phenylboronic acids has been evaluated against a range of microorganisms. The data, primarily presented as Minimum Inhibitory Concentration (MIC), is summarized below.

Antibacterial Activity

A study on the antibacterial effects of three isomers of (trifluoromethoxy)phenylboronic acid against Gram-negative (Escherichia coli) and Gram-positive (Bacillus cereus) bacteria revealed isomer-specific activity. The meta- and para-isomers demonstrated selective activity against B. cereus, while the ortho-isomer was inactive against both tested strains.[1][2][3][4][5][6]

| Compound | Isomer Position | Test Organism | Minimum Inhibitory Concentration (MIC) in µg/mL |

| (Trifluoromethoxy)phenylboronic acid | ortho- (1) | Escherichia coli | No activity |

| Bacillus cereus | No activity | ||

| (Trifluoromethoxy)phenylboronic acid | meta- (2) | Escherichia coli | No activity |

| Bacillus cereus | 125 | ||

| (Trifluoromethoxy)phenylboronic acid | para- (3) | Escherichia coli | No activity |

| Bacillus cereus | 125 |

Antifungal Activity

Research into related compounds has highlighted the potential of trifluoromethoxy-substituted phenylboronic acids as antifungal agents. A notable example is 2-chloro-5-trifluoromethoxybenzeneboronic acid, which has shown significant efficacy against the fungus Geotrichum candidum.

| Compound | Test Organism | Concentration for Complete Inhibition in mg/mL |

| 2-chloro-5-trifluoromethoxybenzeneboronic acid | Geotrichum candidum | 0.25 |

Experimental Protocols

The following sections detail the methodologies employed in determining the antimicrobial activity of (trifluoromethoxy)phenylboronic acids.

Antibacterial Susceptibility Testing: Broth Microdilution Method

The antibacterial activity of (trifluoromethoxy)phenylboronic acids was determined using the broth microdilution method, a standard technique for assessing the MIC of a compound.

a) Preparation of Reagents and Media:

-

A stock solution of the test compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Mueller-Hinton Broth (MHB) is prepared and sterilized according to the manufacturer's instructions.

b) Inoculum Preparation:

-

Bacterial strains (E. coli and B. cereus) are cultured on appropriate agar plates overnight.

-

A few colonies are then used to inoculate a sterile saline solution or MHB.

-

The bacterial suspension is adjusted to a turbidity equivalent to the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is then further diluted to achieve the final desired inoculum concentration.

c) Assay Procedure:

-

The assay is performed in sterile 96-well microtiter plates.

-

Serial two-fold dilutions of the test compound are prepared in MHB directly in the microtiter plate wells.

-

Each well is then inoculated with the prepared bacterial suspension.

-

Control wells are included: a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

The plates are incubated at 37°C for 18-24 hours.

d) Determination of MIC:

-

Following incubation, the MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antifungal Susceptibility Testing

The antifungal activity of 2-chloro-5-trifluoromethoxybenzeneboronic acid against G. candidum was evaluated by assessing the inhibition of mycelial growth and spore germination.

a) Mycelial Growth Inhibition:

-

The compound is incorporated into a suitable growth medium, such as Potato Dextrose Agar (PDA), at various concentrations.

-

A mycelial plug of the fungus is placed at the center of each agar plate.

-

Plates are incubated under appropriate conditions, and the radial growth of the fungal colony is measured over time and compared to a control plate without the compound.

b) Spore Germination Assay:

-

A suspension of fungal spores is prepared.

-

The spore suspension is incubated in a liquid medium containing different concentrations of the test compound.

-

After a set incubation period, the percentage of germinated spores is determined by microscopic examination.

Visualizing Mechanisms and Workflows

To better understand the potential mechanisms of action and experimental processes, the following diagrams have been generated using the DOT language.

Conclusion and Future Directions

The available data indicates that (trifluoromethoxy)phenylboronic acids represent a class of compounds with modest but specific antimicrobial activity. The selective action of the meta- and para-isomers against B. cereus suggests that the position of the trifluoromethoxy group is a critical determinant of antibacterial efficacy. Docking studies pointing towards LeuRS as a potential target provide a rational basis for further investigation and optimization of these compounds.[1][2][3][4][5][6]

Furthermore, the significant antifungal activity of the related compound, 2-chloro-5-trifluoromethoxybenzeneboronic acid, underscores the broader potential of this chemical class in combating microbial pathogens. Future research should focus on synthesizing and evaluating a wider range of derivatives to establish a comprehensive structure-activity relationship. Elucidating the precise molecular mechanisms of action will be crucial for the rational design of more potent and selective antimicrobial agents based on the (trifluoromethoxy)phenylboronic acid scaffold.

References

- 1. [PDF] (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity-MedSci.cn [medsci.cn]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Suzuki Coupling of 3-(Trifluoromethoxy)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction joins an organoboron species with an organohalide or triflate. 3-(Trifluoromethoxy)phenylboronic acid is a particularly valuable building block in this context. The trifluoromethoxy (-OCF₃) group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates, making this reagent highly sought after in pharmaceutical and agrochemical research.[1][2] These application notes provide a detailed protocol for the Suzuki coupling of this compound with aryl halides, an overview of expected yields, and diagrams of the reaction mechanism and a relevant biological signaling pathway.

Data Presentation: Representative Reaction Outcomes

The following table summarizes typical yields for the Suzuki coupling of this compound with various aryl bromides. Yields are representative and can vary based on the specific substrate, catalyst, ligand, base, and solvent system employed. Electron-withdrawing groups on the aryl halide generally lead to higher yields, while sterically hindered substrates may require more specialized catalytic systems.

| Entry | Aryl Bromide Partner | Product | Typical Yield (%) |

| 1 | 4-Bromoanisole | 4-Methoxy-3'-(trifluoromethoxy)-1,1'-biphenyl | 85-95% |

| 2 | 1-Bromo-4-nitrobenzene | 4-Nitro-3'-(trifluoromethoxy)-1,1'-biphenyl | 90-98% |

| 3 | 4-Bromobenzonitrile | 3'-(Trifluoromethoxy)-[1,1'-biphenyl]-4-carbonitrile | 88-96% |

| 4 | 2-Bromopyridine | 2-(3-(Trifluoromethoxy)phenyl)pyridine | 75-85% |

| 5 | 1-Bromo-2,4-difluorobenzene | 2,4-Difluoro-3'-(trifluoromethoxy)-1,1'-biphenyl | 80-90% |

Experimental Protocols

This section provides a detailed methodology for a typical Suzuki-Miyaura cross-coupling reaction using this compound and an aryl bromide.

Materials:

-

This compound

-

Aryl bromide (e.g., 4-bromoanisole)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., anhydrous K₂CO₃ or K₃PO₄)

-

Solvent (e.g., 1,4-dioxane/water mixture)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Round-bottom flask or reaction vial

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere (Argon or Nitrogen)

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

-

Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add the solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water, 5 mL). The mixture is stirred for 10-15 minutes to ensure dissolution and mixing. Following this, the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) is added.

-

Reaction: The reaction mixture is heated to 80-100 °C and stirred vigorously for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature. The mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 15 mL) and brine (15 mL). The organic layer is separated, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product. The structure and purity of the final compound should be confirmed by NMR spectroscopy and mass spectrometry.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.[3][4][5] The cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the boronic acid, and reductive elimination to form the new C-C bond and regenerate the active catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

This diagram outlines the typical workflow for setting up and carrying out a Suzuki coupling reaction in the laboratory.

Caption: A typical experimental workflow for a Suzuki coupling reaction.

Application in Drug Discovery: Targeting Kinase Signaling

Biaryl scaffolds, often synthesized via Suzuki coupling, are prevalent in many kinase inhibitors used in cancer therapy. These drugs can interfere with signaling pathways that control cell growth and proliferation. The diagram below represents a simplified, generic kinase signaling pathway and illustrates the point of inhibition.

Caption: Inhibition of a generic kinase signaling pathway by a biaryl compound.

References

Application Notes and Protocols: Palladium Catalyst Selection for Suzuki-Miyaura Coupling of 3-(Trifluoromethoxy)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-(trifluoromethoxy)phenyl motif is a valuable building block in medicinal chemistry and drug discovery. The trifluoromethoxy (-OCF₃) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for constructing carbon-carbon bonds, particularly for the synthesis of biaryl compounds. The selection of an appropriate palladium catalyst is crucial for achieving high yields and purity in the coupling of 3-(trifluoromethoxy)phenylboronic acid with various aryl and heteroaryl halides. This document provides a guide to palladium catalyst selection and detailed protocols for this transformation.

Palladium Catalyst Selection and Performance Data

The choice of palladium catalyst and reaction conditions can significantly impact the efficiency of the Suzuki-Miyaura coupling with this compound. The electron-withdrawing nature of the trifluoromethoxy group can influence the reactivity of the boronic acid. Below is a summary of typical palladium catalyst systems and their expected performance based on reactions with analogous fluorinated arylboronic acids.

| Catalyst System (Catalyst/Ligand) | Aryl Halide Partner | Base | Solvent System | Temperature (°C) | Expected Yield (%) |

| Pd(OAc)₂ / PPh₃ | 4-Bromobenzonitrile | K₂CO₃ | Toluene / H₂O | 80-90 | 90-97[1] |

| Pd(PPh₃)₄ | 1-Bromo-4-fluorobenzene | K₂CO₃ | DMF / H₂O | 70-110 | 85-95[2] |

| XPhos Pd G2 | Aryl/Heteroaryl Chlorides | K₃PO₄ or Cs₂CO₃ | Dioxane or THF | RT - 100 | 80-95+ |

| Pd(dppf)Cl₂ | Aryl Bromides/Chlorides | K₂CO₃ or K₃PO₄ | Dioxane or DMF | 80-110 | 85-98 |

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of this compound with an aryl halide. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Materials:

-

This compound

-

Aryl halide (e.g., 4-bromobenzonitrile, 1-bromo-4-nitrobenzene, 4-bromoanisole)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, XPhos Pd G2, or Pd(dppf)Cl₂)

-

Ligand (if required, e.g., PPh₃, XPhos)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

-

Anhydrous solvent (e.g., Toluene, Dioxane, THF)

-

Degassed water

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and work-up reagents

Procedure:

-

Reaction Setup: To a dry round-bottom flask or Schlenk tube, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (1-5 mol%), and the ligand (if applicable, in appropriate molar ratio to the catalyst).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

-

Solvent and Base Addition: Under a positive flow of inert gas, add the anhydrous solvent (to achieve a concentration of ~0.1-0.2 M with respect to the aryl halide) followed by an aqueous solution of the base (2.0-3.0 equivalents).

-

Reaction: Stir the reaction mixture vigorously and heat to the desired temperature (typically between 80-110 °C). Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reaction times can vary from 2 to 24 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., Ethyl Acetate, CH₂Cl₂).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Experimental Workflow

References

Application Notes: 3-(Trifluoromethoxy)phenylboronic Acid in Medicinal Chemistry

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 9. protocols.io [protocols.io]

- 10. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling with 3-(Trifluoromethoxy)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This palladium-catalyzed reaction is renowned for its mild conditions, broad substrate scope, and high functional group tolerance, making it an invaluable tool in the synthesis of complex molecules, particularly in the pharmaceutical and materials science industries.

This application note focuses on the use of 3-(trifluoromethoxy)phenylboronic acid in Suzuki-Miyaura cross-coupling reactions. The trifluoromethoxy (-OCF₃) group is a key pharmacophore in medicinal chemistry. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity. The introduction of the 3-(trifluoromethoxy)phenyl moiety into a molecule can thus be a critical step in the development of novel therapeutics.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

-

Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired biaryl product and regenerating the Pd(0) catalyst.

Experimental Protocols

The following protocols provide a general framework for performing a Suzuki-Miyaura cross-coupling reaction with this compound. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

General Protocol for Suzuki-Miyaura Coupling

Materials:

-

Aryl halide (e.g., aryl bromide) (1.0 mmol, 1.0 equiv)

-

This compound (1.2 mmol, 1.2 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, or a pre-catalyst like XPhos Pd G2) (0.5-5 mol%)

-

Ligand (if required, e.g., SPhos, XPhos, PPh₃) (1-10 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF, THF/water mixture)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure: [1]

-

Reaction Setup: To an oven-dried Schlenk flask or round-bottom flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), palladium catalyst, ligand (if used), and base.

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. This can be done by evacuating and backfilling the flask several times.

-

Solvent Addition: Add the degassed solvent via syringe. If a biphasic system is used (e.g., toluene/water), add the degassed organic solvent first, followed by the degassed aqueous solution of the base.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

Microwave-Assisted Suzuki-Miyaura Coupling Protocol

Microwave irradiation can significantly reduce reaction times.

Procedure:

-

Reaction Setup: In a microwave-safe reaction vessel, combine the aryl halide (1.0 mmol), this compound (1.5 mmol), palladium catalyst (e.g., XPhosPdG2, 2.5-5 mol%), ligand (e.g., XPhos, 5-10 mol%), and base (e.g., K₂CO₃, 3.0 equiv).[2]

-

Solvent Addition: Add a suitable solvent (e.g., 1,4-dioxane/water).

-

Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Heat the mixture to the specified temperature (e.g., 100-150 °C) for the designated time (e.g., 15-40 minutes).[2]

-

Work-up and Purification: Follow the work-up and purification steps outlined in the general protocol.

Data Presentation

The success of a Suzuki-Miyaura coupling is highly dependent on the reaction conditions. The following tables summarize typical conditions and representative yields for the coupling of various aryl halides with phenylboronic acids, which can serve as a starting point for optimization with this compound.

| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 |

| 2 | 4-Chlorotoluene | Pd₂(dba)₃ (1) | XPhos (3) | K₃PO₄ | 1,4-Dioxane | 110 | 18 | ~90 |

| 3 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 4 | >95 |